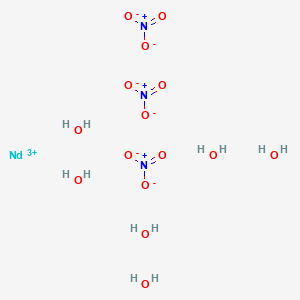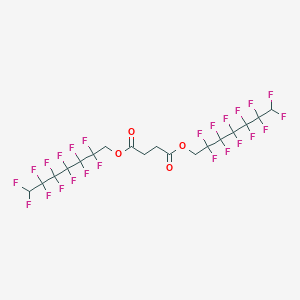
Methyl 2,3-difluorobenzoate
Vue d'ensemble
Description
Methyl 2,3-difluorobenzoate is a chemical compound that is part of the methyl benzoate family, where two fluorine atoms are substituted at the 2nd and 3rd positions of the benzoic acid before esterification. While the provided papers do not directly discuss methyl 2,3-difluorobenzoate, they do provide insights into similar compounds which can help infer properties and synthesis methods for the compound .
Synthesis Analysis
The synthesis of related compounds often involves halogenated benzoic acids or their derivatives. For instance, the synthesis of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate involves reacting 4-chlorophenacyl bromide with 2-methylbenzoic acid . Similarly, methyl m-trifluoromethylbenzoate is synthesized from m-methyl benzoyl chloride through chlorination, fluorination, and esterification . These methods suggest that methyl 2,3-difluorobenzoate could potentially be synthesized from a difluorinated benzoyl chloride through a similar esterification process.
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed using techniques such as FT-IR, NMR, and X-ray diffraction . For example, the structure of methyl 4-hydroxybenzoate was determined using single-crystal X-ray diffraction . These techniques could be applied to determine the molecular structure of methyl 2,3-difluorobenzoate, ensuring the positions of the fluorine atoms and the overall geometry of the molecule.
Chemical Reactions Analysis
The reactivity of similar compounds can provide insights into the reactions that methyl 2,3-difluorobenzoate might undergo. S-methyl thiobenzoate reacts with methyl triflate and methyl fluorosulfate to yield powerful benzoylating agents . This indicates that methyl 2,3-difluorobenzoate could also participate in reactions as a benzoylating agent due to the presence of the ester functional group.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be studied through various analytical methods. The electrochemical behavior of methylfluorobenzoates has been analyzed, showing that the presence of electron-withdrawing groups like fluorine can influence the reduction behavior of these compounds . This suggests that methyl 2,3-difluorobenzoate may have similar electrochemical properties due to the electron-withdrawing effect of the fluorine atoms. Additionally, the lower band gap value in methyl 4-hydroxybenzoate indicates its potential pharmaceutical activity , which could be a point of comparison for the electronic properties of methyl 2,3-difluorobenzoate.
Applications De Recherche Scientifique
Regiocontrol in Synthesis
Methyl 2,6-difluoro-4-(pivaloylamino)benzoate and related compounds show regiocontrol directed by fluorine in their synthesis. This indicates a potential application in organic synthesis where the positioning of substituents is critical (Thornton & Jarman, 1990).
Thermodynamics of Ionization
The ionization of various difluorobenzoic acids, including 2,3-difluorobenzoic acid, has been studied in water. These studies provide insight into the thermodynamic properties of these compounds, which is valuable in understanding their behavior in aqueous solutions (Strong, Brummel, & Lindower, 1987).
Antifungal Activity
Methyl 2,3-dihydroxybenzoate, a structurally similar compound, has been isolated from Paenibacillus elgii and shown to have significant antifungal activity against plant pathogens. This suggests potential applications in agriculture as a biofungicide (Lee et al., 2017).
Cosmetic and Drug Preservatives
Methyl 4-hydroxybenzoate, another related compound, is widely used as an antimicrobial agent in cosmetics, personal care products, and as a food preservative. Understanding its structural properties can inform similar applications for Methyl 2,3-difluorobenzoate (Sharfalddin et al., 2020).
OLED Applications
Studies on Ir(III) complexes with fluorobenzene derivatives indicate potential applications in OLED technology. The photophysical properties of these complexes, influenced by fluorobenzene ligands, could be relevant to the development of new OLED materials (Liu et al., 2013).
Corrosion Inhibitors
Benzimidazole derivatives, including those related to Methyl 2,3-difluorobenzoate, have shown potential as corrosion inhibitors for mild steel. These findings could lead to applications in material protection and preservation (Obot & Obi-Egbedi, 2010).
Synthesis of Heterocycles
Polyfluorinated 2,3-dihydrobenzo[b][1,4]oxathiines, structurally related to Methyl 2,3-difluorobenzoate, have been synthesized, demonstrating potential applications in organic chemistry for creating novel heterocyclic compounds (Politanskaya & Tretyakov, 2020).
Herbicide Development
Derivatives of difluorobenzyl compounds have been assessed for herbicidal activity, indicating potential agricultural applications in weed control (Hwang et al., 2005).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 2,3-difluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTHVBOWAILEFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80939728 | |
| Record name | Methyl 2,3-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80939728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3-difluorobenzoate | |
CAS RN |
18355-74-3 | |
| Record name | Benzoic acid, 2,3-difluoro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18355-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,3-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80939728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B95514.png)
![4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline](/img/structure/B95517.png)
![Spiro[9H-fluorene-9,3'(2'H)-[1,2,4]triazolo[4,3-a]pyridine], 2'-(2-pyridinyl)-](/img/structure/B95520.png)

![(Ethane-1,1-diyl)bis[chloro(dimethyl)silane]](/img/structure/B95523.png)


